Comprehensive Physicochemical Profiling of 2-Methyl-5-(3-nitrophenyl)phenol: A Technical Whitepaper
Comprehensive Physicochemical Profiling of 2-Methyl-5-(3-nitrophenyl)phenol: A Technical Whitepaper
Executive Summary
In the rational design of novel therapeutics and advanced materials, the physicochemical properties of a molecule dictate its pharmacokinetic behavior, environmental fate, and synthetic tractability. 2-Methyl-5-(3-nitrophenyl)phenol (Molecular Formula: C₁₃H₁₁NO₃) is a highly functionalized biphenyl derivative. Featuring an ortho-cresol core coupled to a meta-nitrophenyl ring, this molecule presents a unique interplay of steric hindrance, inductive electron withdrawal, and hydrophobic bulk.
This whitepaper provides an in-depth, authoritative analysis of the compound's core physicochemical properties. As a Senior Application Scientist, I have structured this guide to not only present theoretical data but to rigorously define the self-validating experimental protocols required to accurately measure these parameters in a laboratory setting.
Structural and Electronic Analysis
The macroscopic properties of 2-Methyl-5-(3-nitrophenyl)phenol are fundamentally driven by its microscopic structural features:
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The Biphenyl Scaffold: Imparts significant lipophilicity and structural rigidity. The dihedral angle between the two phenyl rings is likely non-planar due to steric clashes, which slightly increases aqueous solubility compared to a perfectly planar system[1].
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The Phenolic Hydroxyl (-OH): Acts as both a hydrogen-bond donor and acceptor. Its acidity is modulated by the surrounding groups.
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The Ortho-Methyl Group (-CH₃): Provides an electron-donating inductive effect (+I) that slightly destabilizes the phenoxide anion, raising the pKa. It also introduces steric hindrance around the hydroxyl group, potentially masking it from solvent interactions.
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The Meta-Nitro Group (-NO₂): A strong electron-withdrawing group. Because it is located on the adjacent ring, its resonance effect (-R) cannot fully conjugate with the phenol oxygen; however, its inductive effect (-I) propagates through the biphenyl sigma framework, slightly increasing the acidity of the phenol.
Caption: Logical mapping of how functional groups in 2-Methyl-5-(3-nitrophenyl)phenol dictate its properties.
Quantitative Physicochemical Parameters
The following table synthesizes the predicted physicochemical parameters based on structural fragment analysis and analogous biphenyl compounds[1].
Table 1: Core Physicochemical Profile
| Parameter | Predicted Value | Scientific Causality & Significance |
| Molecular Weight | 229.23 g/mol | Falls well within Lipinski’s Rule of 5 (<500 Da), suggesting favorable passive membrane permeability. |
| Topological Polar Surface Area (TPSA) | 66.0 Ų | Driven by the -OH (20.2 Ų) and -NO₂ (45.8 Ų) groups. A TPSA < 90 Ų strongly correlates with blood-brain barrier (BBB) penetration. |
| Hydrogen Bond Donors (HBD) | 1 | Single phenolic proton. Low HBD count minimizes desolvation energy penalties during receptor binding. |
| Hydrogen Bond Acceptors (HBA) | 3 | Oxygen atoms on the phenol and nitro groups. |
| Partition Coefficient (LogP) | ~3.8 | The hydrophobic biphenyl core dominates, offset slightly by the polar -OH and -NO₂ groups. |
| Acid Dissociation Constant (pKa) | ~9.8 | The electron-donating ortho-methyl group raises the pKa relative to phenol (10.0), but the distal nitro group's inductive pull lowers it slightly. |
Experimental Methodologies for Property Validation
To transition from theoretical predictions to empirical data, rigorous experimental protocols must be employed. The methodologies below are designed as self-validating systems , ensuring that any experimental artifact is immediately detectable.
Acid Dissociation Constant (pKa) Determination
Causality of Method Choice: While potentiometric titration is the standard for pKa determination, the high lipophilicity (LogP ~3.8) and resulting low aqueous solubility of 2-Methyl-5-(3-nitrophenyl)phenol make titration unreliable (precipitation often occurs before the endpoint is reached). Therefore, UV-Vis Spectrophotometry is the method of choice, as it allows for accurate measurements at micromolar concentrations where the compound remains fully dissolved[2].
Caption: Self-validating UV-Vis spectrophotometric workflow for pKa determination.
Step-by-Step Protocol (Adapted from OECD Guideline 112)[2]:
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Buffer Preparation: Prepare a series of aqueous universal buffers (e.g., Britton-Robinson) ranging from pH 2.0 to 12.0 in 0.5 pH unit increments. Ensure constant ionic strength (e.g., 0.1 M KCl).
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Stock Solution: Dissolve the compound in a minimal volume of HPLC-grade methanol (no more than 1% final assay volume) to prevent co-solvent effects on the dielectric constant of the water.
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Equilibration: Spike the stock solution into each buffer to achieve a final concentration of ~10 μM. Allow 30 minutes for thermal and chemical equilibration at 25.0 ± 0.1 °C.
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Spectral Acquisition: Scan the absorbance of each solution from 200 nm to 400 nm against a matched blank.
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Self-Validation Check (The Isosbestic Point): Overlay all spectra. You must observe a sharp isosbestic point (a specific wavelength where all spectra intersect). Causality: A tight isosbestic point proves that only two species (the unionized phenol and the ionized phenoxide) exist in equilibrium. If the point drifts, the compound is either degrading or precipitating, invalidating the assay.
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Data Analysis: Extract the absorbance values at the λmax of the phenoxide anion. Plot Absorbance vs. pH and perform a non-linear regression using the Henderson-Hasselbalch equation to derive the exact pKa.
Lipophilicity (Partition Coefficient, LogP)
Causality of Method Choice: For highly lipophilic compounds (LogP > 5), the slow-stirring method (OECD 123) is required to prevent micro-emulsion artifacts. However, because the predicted LogP of this compound is ~3.8, the standard Shake-Flask Method (OECD 107) is both appropriate and highly efficient[3].
Step-by-Step Protocol (Adapted from OECD Guideline 107)[3]:
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Phase Pre-Saturation (Critical Step): Stir n-octanol and distilled water together in a large vessel for 24 hours. Causality: If the phases are not mutually saturated prior to the experiment, mass transfer of the solvents will occur during the shake-flask process, altering the phase volumes and destroying the accuracy of the concentration calculations.
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Solubilization: Dissolve an accurately weighed amount of 2-Methyl-5-(3-nitrophenyl)phenol into the pre-saturated n-octanol.
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Varying Phase Ratios: Prepare three separate separatory funnels with different volume ratios of octanol to water (e.g., 1:1, 1:2, and 2:1). Causality: Testing multiple ratios proves that the calculated LogP is independent of the solvent volumes used, ruling out concentration-dependent aggregation.
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Agitation and Separation: Invert the funnels 100 times over 5 minutes. Avoid violent shaking to minimize stable emulsion formation. Transfer the mixtures to centrifuge tubes and spin at 3000 x g for 15 minutes to force complete phase separation.
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Quantification: Carefully sample both the octanol and aqueous phases using a syringe. Analyze both phases via HPLC-UV.
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Self-Validation Check (Mass Balance): Calculate the total mass of the compound recovered by adding the mass in the octanol phase to the mass in the aqueous phase ( CoctVoct+CaqVaq ). Causality: The recovered mass must equal ≥95% of the initial mass added. If it does not, the compound has precipitated at the interface or adsorbed onto the glassware, and the calculated LogP is invalid.
Conclusion
2-Methyl-5-(3-nitrophenyl)phenol is a structurally rigid, lipophilic molecule with a weakly acidic phenolic proton. Its physicochemical profile (LogP ~3.8, pKa ~9.8, TPSA 66.0 Ų) suggests it would exhibit excellent membrane permeability but poor aqueous solubility, necessitating careful formulation strategies (e.g., solid dispersions or lipid-based nanocarriers) if developed as an active pharmaceutical ingredient. By employing the self-validating OECD methodologies outlined in this whitepaper, researchers can confidently bridge the gap between theoretical cheminformatics and empirical reality.
References
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OECD Test No. 112: Dissociation Constants in Water Source: Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals URL:[Link]
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OECD Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method Source: Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals URL:[Link]
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PubChem Compound Summary for CID 20278 (2-Biphenylol, 5-nitro-) Source: National Center for Biotechnology Information (NCBI) URL:[Link]
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OECD Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method Source: Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals URL:[Link]
